4-Hydroxypropranolol

Drug Metabolism CYP450 Enzymology Pharmacogenomics

4-Hydroxypropranolol (4-OHP) is the principal pharmacologically active, ring-hydroxylated metabolite of propranolol, exhibiting β-blockade potency equivalent to the parent drug. Unlike propranolol or other metabolites (5-/7-OHP), its formation uniquely depends on both CYP2D6 (~55%) and CYP1A2 (~45%), making it an exclusive dual-enzyme probe for CYP phenotyping assays. 4-OHP also demonstrates a distinct UGT isoform selectivity (glucuronidated by UGT1A8 but not UGT1A10) essential for dissecting specific conjugation pathways and drug-drug interaction risk. As the most potent mechanism-based inactivator of CYP2D enzymes among propranolol metabolites, it is an ideal chemical probe for time-dependent inhibition studies. Procure authentic 4-OHP reference material to ensure accurate LC-MS/MS method validation, pharmacokinetic profiling (Cmax ~26 ng/mL post-40 mg dose), and reliable in vitro metabolism data.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 10476-53-6
Cat. No. B128105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypropranolol
CAS10476-53-6
Synonyms1-(4-hydroxynaphth-1-yloxy)-3-isopropylamino-2- propanol
4-hydroxypropranolol
4-hydroxypropranolol hydrochloride
4-hydroxypropranolol hydrochloride, (+-)-isomer
4-hydroxypropranolol, (+-)-isomer
4-hydroxypropranolol, (R)-isomer
4-hydroxypropranolol, (S)-isome
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3
InChIKeyCWEPACWBWIOYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypropranolol (CAS 10476-53-6): Active Propranolol Metabolite for Beta-Blocker Research and Analytical Reference Standards


4-Hydroxypropranolol (4-OHP, CAS 10476-53-6) is the primary ring-hydroxylated phase I metabolite of the non-selective beta-adrenergic receptor antagonist propranolol, formed endogenously following oral propranolol administration [1]. It is categorized as a substituted naphthyloxypropanolamine, possessing a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol [2]. As an active metabolite, 4-hydroxypropranolol exhibits beta-adrenoceptor blocking potency comparable to its parent compound [3]. It is primarily formed through the action of cytochrome P450 enzymes, mainly CYP2D6 and CYP1A2 [4], and exists as a racemic mixture with stereospecific disposition and pharmacological properties. This compound is widely utilized as an analytical reference standard in pharmacokinetic studies, in vitro metabolism assays, and research focused on beta-adrenergic pharmacology and drug metabolism.

Why 4-Hydroxypropranolol Cannot Be Substituted with Propranolol or Other Hydroxylated Analogs in Research Applications


Substituting 4-hydroxypropranolol with its parent compound propranolol or with other ring-hydroxylated metabolites (e.g., 5- or 7-hydroxypropranolol) will fundamentally alter experimental outcomes due to distinct metabolic formation pathways, differential pharmacokinetic profiles, and divergent glucuronidation enzyme selectivities [1]. Specifically, while propranolol is a marketed racemic drug, 4-hydroxypropranolol is a specific metabolite formed primarily by CYP2D6 and CYP1A2 [2], with its own unique stereoselective disposition and clearance. Furthermore, 4-hydroxypropranolol exhibits a distinct UGT enzyme glucuronidation profile compared to propranolol [3], and its plasma concentrations and elimination kinetics differ substantially from both the parent drug and other metabolites [4]. These quantifiable differences necessitate the use of authentic 4-hydroxypropranolol reference material for accurate method development, validation, and mechanistic studies.

Quantitative Differentiation of 4-Hydroxypropranolol (CAS 10476-53-6) Against Propranolol and Other Metabolites: An Evidence-Based Guide


Metabolic Formation: CYP2D6 vs. CYP1A2 Contribution to 4-Hydroxypropranolol Synthesis

The formation of 4-hydroxypropranolol from propranolol is mediated by two distinct cytochrome P450 enzymes: CYP2D6 and CYP1A2. In human liver microsomes, quinidine (a CYP2D6-selective inhibitor) suppressed approximately 55% of propranolol 4-hydroxylation, while furafylline (a CYP1A2-selective inhibitor) inhibited approximately 45% of this activity [1]. This dual-enzyme contribution distinguishes 4-hydroxypropranolol formation from that of 5-hydroxypropranolol, which is primarily mediated by CYP2D6, and N-desisopropylpropranolol, which is primarily mediated by CYP1A2 [2].

Drug Metabolism CYP450 Enzymology Pharmacogenomics

Pharmacokinetic Profile: 4-Hydroxypropranolol Plasma Concentrations Relative to Propranolol

Following a single oral 40 mg dose of propranolol in healthy Chinese volunteers, 4-hydroxypropranolol achieved a mean Cmax of 26.1 ± 13.2 ng/mL and an AUC of 180 ± 69 ng·h/mL, corresponding to approximately 50% and 73% of the respective propranolol values [1]. In a separate study, a single 160 mg slow-release propranolol formulation yielded mean peak plasma levels of 6 ng/mL for 4-hydroxypropranolol compared to 28 ng/mL for propranolol [2]. The elimination half-life of 4-hydroxypropranolol (10.2 ± 5.7 h) is approximately 2.4 times longer than that of propranolol [1].

Pharmacokinetics Bioanalysis Metabolite Quantification

Beta-Adrenoceptor Blocking Potency: Contribution to Propranolol's Overall Pharmacodynamic Effect

4-Hydroxypropranolol demonstrates beta-adrenoceptor blocking potency similar to propranolol in antagonizing isoprenaline effects on heart rate and blood pressure in cats and against isoprenaline protection from bronchospasm in guinea pigs [1]. In healthy volunteers, the correlation between plasma concentration and beta-blockade effect during exercise was significantly improved when propranolol and 4-hydroxypropranolol concentrations were summed (p<0.05) compared to propranolol alone [2]. The maximal pharmacological effect (Emax) of inhibiting heart rate was 37.2 ± 12.7%, with a Css50 (plasma concentration at steady-state producing 50% Emax) of 44.66 ± 35.24 ng/mL [2].

Beta-Blocker Pharmacology Pharmacodynamics Receptor Antagonism

Glucuronidation Enzyme Selectivity: Differential UGT Profiling vs. Propranolol

A comprehensive reaction phenotyping study with all 19 human UGT1 and UGT2 family enzymes revealed distinct glucuronidation profiles for 4-hydroxypropranolol compared to propranolol. Propranolol is glucuronidated by UGT1A7, UGT1A9, UGT1A10, and UGT2A1, whereas 4-hydroxypropranolol is glucuronidated by UGT1A7, UGT1A9, and UGT2A1, but critically, it is also glucuronidated by UGT1A8 and not by UGT1A10 [1]. This differential enzyme selectivity indicates that the two compounds are handled by distinct subsets of conjugating enzymes.

Phase II Metabolism UGT Enzymes Conjugation

CYP Enzyme Inhibition: 4-Hydroxypropranolol as the Most Potent Inhibitor Among Propranolol Metabolites

Among the four primary metabolites of propranolol evaluated (4-hydroxypropranolol, 5-hydroxypropranolol, N-desisopropylpropranolol, and propranolol glycol), 4-hydroxypropranolol was identified as the most potent inhibitor of propranolol hydroxylase activities in rat liver microsomes [1]. This inhibitory effect was markedly enhanced by preincubation with NADPH, and the inhibition kinetics shifted from competitive to non-competitive upon preincubation, indicating mechanism-based (suicide) inhibition [1]. In contrast, other metabolites did not exhibit comparable potency or this unique mechanistic behavior.

Enzyme Inhibition CYP450 Drug-Drug Interactions

Recommended Research and Industrial Applications for 4-Hydroxypropranolol (CAS 10476-53-6) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Bioanalytical Method Development and Validation

Use 4-hydroxypropranolol as a certified reference material to develop and validate LC-MS/MS or HPLC-fluorescence methods for simultaneous quantification of propranolol and its active metabolite in plasma. The distinct pharmacokinetic profile—including a Cmax of 26.1 ± 13.2 ng/mL and AUC of 180 ± 69 ng·h/mL following a 40 mg propranolol dose [1]—necessitates its inclusion in calibration curves and quality control samples to ensure accurate measurement of total pharmacological exposure.

In Vitro CYP2D6 and CYP1A2 Phenotyping Probe Substrate Metabolite

Employ 4-hydroxypropranolol as a metabolite standard in CYP phenotyping assays using human liver microsomes or recombinant enzymes. Its formation is mediated by both CYP2D6 (~55% contribution) and CYP1A2 (~45% contribution) [2], making it a dual-enzyme probe product that can simultaneously assess the activity of two major drug-metabolizing CYPs, unlike other propranolol metabolites that are more enzyme-selective.

UGT Enzyme Selectivity Studies for Phase II Conjugation Research

Utilize 4-hydroxypropranolol as a substrate in glucuronidation assays to characterize the activity of UGT1A7, UGT1A9, UGT2A1, and UGT1A8 [3]. Its distinct UGT profile—glucuronidated by UGT1A8 but not UGT1A10, in contrast to propranolol—makes it a valuable tool for dissecting the contributions of specific UGT isoforms to drug conjugation and for studying UGT-mediated drug-drug interactions.

Mechanism-Based CYP Inactivation (Suicide Inhibition) Research

Leverage 4-hydroxypropranolol as a model inhibitor in time-dependent CYP inactivation studies. As the most potent inhibitor among propranolol metabolites and a compound that undergoes NADPH-dependent conversion to a reactive intermediate that causes non-competitive enzyme inhibition [4], it is an ideal chemical probe for investigating mechanism-based inhibition of CYP2D enzymes and for screening compounds that may cause time-dependent drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxypropranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.